molecular formula C10H11ClFNO B1525777 (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 1315365-09-3

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No.: B1525777
CAS No.: 1315365-09-3
M. Wt: 215.65 g/mol
InChI Key: QTWXSOUJYBORJI-UHFFFAOYSA-N
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Description

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H10FNO·HCl It is a derivative of benzofuran, a heterocyclic aromatic organic compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Scientific Research Applications

Properties

IUPAC Name

(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWXSOUJYBORJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 2
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 3
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 4
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 5
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 6
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride

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